Substrate-Selective p38α MAPK Inhibition
The compound 1-Phenylpyrimidin-2(1H)-one serves as the foundational core for a class of p38 kinase inhibitors that are functionally unique compared to traditional ATP-competitive p38 inhibitors. While the parent core lacks potent activity, derivatives based on this scaffold, such as those described in patent US20130143906A1, have been shown to block the p38α-dependent phosphorylation of the substrate MK2 (Ki app = 0.1 nM) while sparing the phosphorylation of another substrate, ATF2 (Ki app > 20 µM) [1]. This contrasts sharply with traditional ATP-competitive p38 inhibitors, which non-selectively block phosphorylation of all p38 substrates, leading to a different and often less desirable pharmacological profile.
vs ATF2 Ki app >20 µM
>200,000-fold selectivity
| Evidence Dimension | Kinase inhibition selectivity (Substrate-selective vs. ATP-competitive) |
|---|---|
| Target Compound Data | Derivatives based on 1-Phenylpyrimidin-2(1H)-one core: p38α/MK2 Ki app = 0.1 nM |
| Comparator Or Baseline | p38α/ATF2 Ki app > 20,000 nM (for the same core-based derivative); Traditional ATP-competitive p38 inhibitors block all substrates non-selectively. |
| Quantified Difference | >200,000-fold selectivity for MK2 over ATF2 pathway within the same kinase |
| Conditions | In vitro kinase inhibition assay (Ki app) for p38α-dependent phosphorylation. |
Why This Matters
This substrate-selective inhibition profile, a direct consequence of the core scaffold's binding mode, is a critical differentiator for users seeking to modulate specific p38 pathways (e.g., inflammation) without the toxicity associated with pan-p38 inhibition, making the core scaffold a strategic procurement choice for developing safer therapeutics.
- [1] Selness, S. R., et al. (2013). Substituted pyrimidinone-phenyl-pyrimidinyl compounds. U.S. Patent Application Publication No. US2013/0143906 A1. View Source
